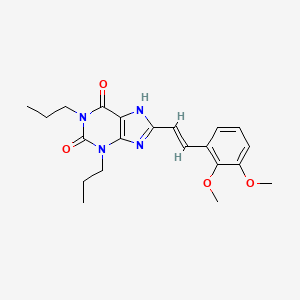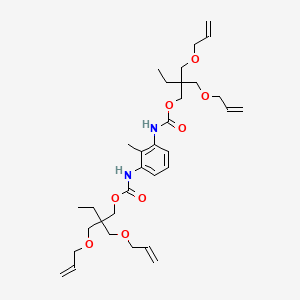
Bis(2,2-bis((allyloxy)methyl)butyl) (methyl-m-phenylene)dicarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,2-bis((allyloxy)methyl)butyl) (methyl-m-phenylene)dicarbamate is a complex organic compound known for its unique chemical structure and properties. It consists of 50 hydrogen atoms, 33 carbon atoms, 2 nitrogen atoms, and 8 oxygen atoms, forming a total of 93 bonds . This compound is characterized by its multiple bonds, aromatic rings, and ether groups, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of Bis(2,2-bis((allyloxy)methyl)butyl) (methyl-m-phenylene)dicarbamate involves multiple steps and specific reaction conditions. The preparation typically starts with the formation of the allyloxy groups, followed by the introduction of the butyl and phenylene groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to achieve high yields and purity.
Analyse Chemischer Reaktionen
Bis(2,2-bis((allyloxy)methyl)butyl) (methyl-m-phenylene)dicarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its potential interactions with biological systems, including its effects on enzymes and cellular pathways. In medicine, researchers are exploring its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress and inflammation. In industry, it is used in the production of polymers and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Bis(2,2-bis((allyloxy)methyl)butyl) (methyl-m-phenylene)dicarbamate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The compound’s multiple bonds and aromatic rings allow it to form stable complexes with target molecules, leading to changes in their activity and function.
Vergleich Mit ähnlichen Verbindungen
Bis(2,2-bis((allyloxy)methyl)butyl) (methyl-m-phenylene)dicarbamate can be compared with similar compounds such as Bis(2,2-bis((allyloxy)methyl)butyl) maleate . While both compounds share similar structural features, including allyloxy and butyl groups, they differ in their specific functional groups and overall chemical behavior. The unique combination of phenylene and carbamate groups in this compound distinguishes it from other related compounds and contributes to its distinct properties and applications.
Eigenschaften
CAS-Nummer |
52642-22-5 |
|---|---|
Molekularformel |
C33H50N2O8 |
Molekulargewicht |
602.8 g/mol |
IUPAC-Name |
2,2-bis(prop-2-enoxymethyl)butyl N-[3-[2,2-bis(prop-2-enoxymethyl)butoxycarbonylamino]-2-methylphenyl]carbamate |
InChI |
InChI=1S/C33H50N2O8/c1-8-17-38-21-32(12-5,22-39-18-9-2)25-42-30(36)34-28-15-14-16-29(27(28)7)35-31(37)43-26-33(13-6,23-40-19-10-3)24-41-20-11-4/h8-11,14-16H,1-4,12-13,17-26H2,5-7H3,(H,34,36)(H,35,37) |
InChI-Schlüssel |
SJLWPYKPYNVSQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(COCC=C)(COCC=C)COC(=O)NC1=C(C(=CC=C1)NC(=O)OCC(CC)(COCC=C)COCC=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


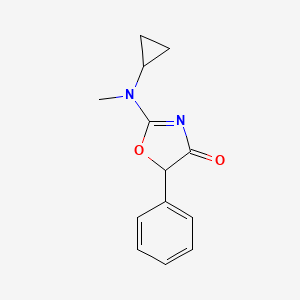
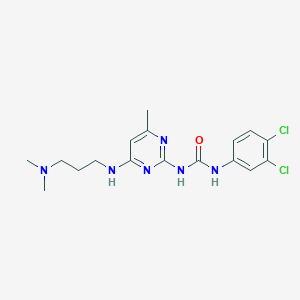
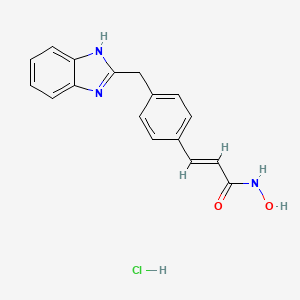
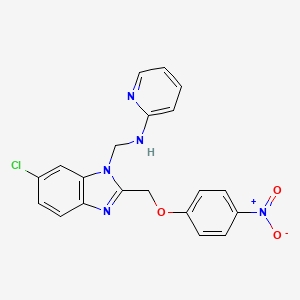
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-octan-2-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12768497.png)

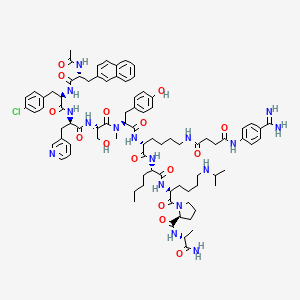
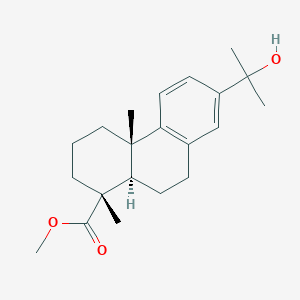
![Fluconazole impurity E [WHO-IP]](/img/structure/B12768523.png)
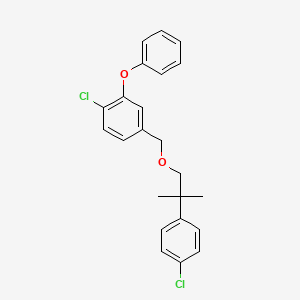


![(2S)-1-[(2S)-2-[[(1R)-1-carboxy-3-phenylpropyl]amino]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12768555.png)
